
S-Methyl 2-bromohexanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl 2-bromohexanethioate: is an organosulfur compound with the molecular formula C7H13BrOS It is a derivative of hexanoic acid, where the carboxyl group is replaced by a thioester group containing a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-Methyl 2-bromohexanethioate can be synthesized through the reaction of 2-bromohexanoic acid with methyl thiocyanate in the presence of trifluoroacetic acid. This reaction yields this compound with a 55% yield . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: S-Methyl 2-bromohexanethioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The thioester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or potassium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products Formed:
Substitution: Formation of S-methyl 2-alkylthiohexanoates or S-methyl 2-aminothiohexanoates.
Reduction: Formation of 2-bromohexanol.
Oxidation: Formation of this compound sulfoxide or sulfone.
Aplicaciones Científicas De Investigación
Chemistry: S-Methyl 2-bromohexanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to modify cysteine residues in proteins makes it a useful tool for probing the function of thiol-containing enzymes and studying redox biology.
Industry: The compound’s reactivity and functional group compatibility make it useful in the development of specialty chemicals and advanced materials. It can be employed in the synthesis of polymers, surfactants, and other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of S-methyl 2-bromohexanethioate involves its reactivity with nucleophiles, particularly thiol groups in proteins. The bromine atom acts as a leaving group, allowing the thioester to form a covalent bond with the nucleophile. This covalent modification can alter the activity of enzymes and other proteins, providing insights into their function and regulation.
Comparación Con Compuestos Similares
S-Methyl 2-chlorohexanethioate: Similar structure but with a chlorine atom instead of bromine.
S-Methyl 2-iodohexanethioate: Similar structure but with an iodine atom instead of bromine.
S-Methyl 2-fluorohexanethioate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: S-Methyl 2-bromohexanethioate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable reagent in specific synthetic applications.
Propiedades
Número CAS |
115219-54-0 |
|---|---|
Fórmula molecular |
C7H13BrOS |
Peso molecular |
225.15 g/mol |
Nombre IUPAC |
S-methyl 2-bromohexanethioate |
InChI |
InChI=1S/C7H13BrOS/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |
Clave InChI |
WKESYIJWOJXEKT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)SC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


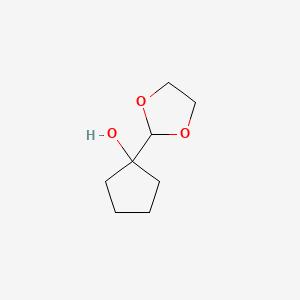
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
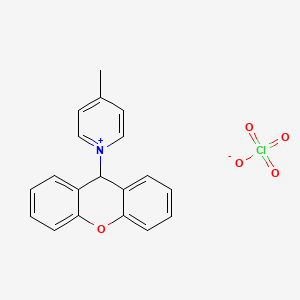
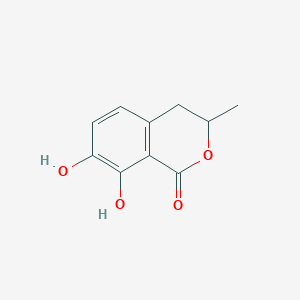
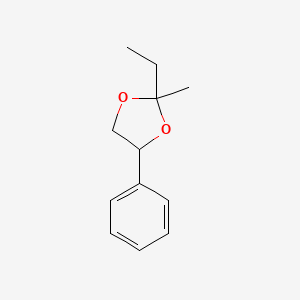
![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
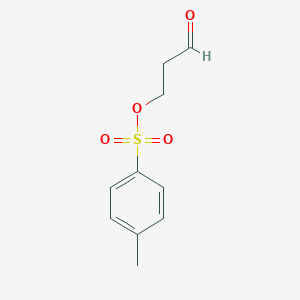
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
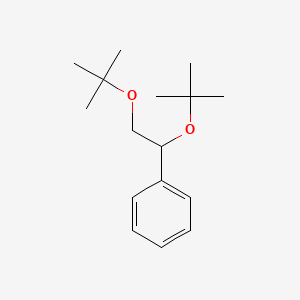
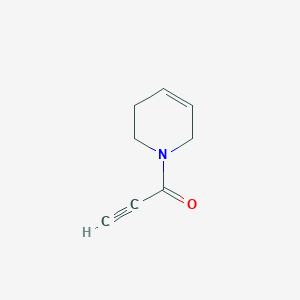
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
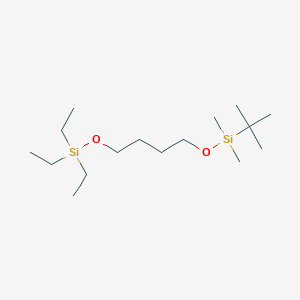

![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
